Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
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Overview
Description
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H16NNaO6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate are not well-documented. it is likely that large-scale production would involve similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonate groups can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions may produce various substituted bisphosphonates.
Scientific Research Applications
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphonates.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to bone metabolism.
Medicine: Bisphosphonates, including this compound, are investigated for their potential use in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: The compound may have applications in industrial processes that require phosphonate derivatives.
Mechanism of Action
The mechanism of action of disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. Bisphosphonates are known to bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption. This leads to a decrease in bone turnover and helps maintain bone density.
Comparison with Similar Compounds
Similar Compounds
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Diammonium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
Uniqueness
Disodium dihydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which includes the 1-methylethyl group. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other bisphosphonates.
Properties
CAS No. |
94199-81-2 |
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Molecular Formula |
C5H13NNa2O6P2 |
Molecular Weight |
291.09 g/mol |
IUPAC Name |
disodium;[phosphonatomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2.2Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
OLVZKKXNNWXAPU-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)N(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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